molecular formula C13H23NO3 B6896072 1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone

1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone

Cat. No.: B6896072
M. Wt: 241.33 g/mol
InChI Key: IQGNBJIWNJNLRX-UHFFFAOYSA-N
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Description

1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with an oxan-2-ylmethoxy group and an ethanone moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Scientific Research Applications

1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxan-2-ylmethoxy group may enhance the compound’s binding affinity and selectivity. The ethanone moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(oxan-2-ylmethoxy)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(15)14-7-5-12(6-8-14)17-10-13-4-2-3-9-16-13/h12-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGNBJIWNJNLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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